4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione
Description
This compound features a fused pyrido-thiadiazine core with a 3-chlorophenyl substituent at position 4 and two sulfone (dione) groups at position 1. The λ⁶ notation indicates sulfur in the +6 oxidation state, forming a stable sulfone moiety. The structure combines aromaticity from the pyridine and thiadiazine rings, with electron-withdrawing chlorine and sulfone groups influencing reactivity and physicochemical properties. Its synthesis likely follows methods analogous to Haake and Schümmelfeder's work on thiatriazine derivatives, involving condensation reactions with sulfamoyl precursors .
Properties
IUPAC Name |
4-(3-chlorophenyl)pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-9-3-1-4-10(7-9)16-8-15-19(17,18)11-5-2-6-14-12(11)16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSGHLOKHRRUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NS(=O)(=O)C3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction proceeds through the formation of substituted amidines, which are then cyclized to the corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, amine derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrido-Thiadiazine Derivatives: highlights 4H-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxides as a related class.
- Triazolo-Pyrazine/Pyrrolo Derivatives : Compounds like those in –4 and 7–9 (e.g., pyrrolo-triazolopyrazines) share fused heterocyclic systems but lack the thiadiazine sulfone core. These analogs prioritize nitrogen-rich frameworks, which may enhance hydrogen bonding but reduce oxidative stability compared to sulfone-containing structures .
Substituent Effects
- Chlorophenyl Position : The meta-chlorine (3-position) in the target compound contrasts with para-substituted analogs (e.g., 4-chlorophenyl in ’s compound 6e). Meta substitution may reduce steric hindrance in planar binding pockets while maintaining electron-withdrawing effects, influencing logP and solubility .
- Sulfone vs. Thione/Sulfide: describes a triazole-thione with chlorophenyl groups.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The dione groups in the target compound facilitate hydrogen bonding, akin to ’s triazole-thione, which forms a hexamer via N–H···S/O interactions. This property may enhance crystallinity but complicate formulation .
- Thermal Stability : Sulfones generally exhibit higher thermal stability than sulfides or thiones. ’s compound 6e (mp 80%) suggests moderate stability, while the target compound’s sulfone core may increase melting point .
Table: Comparative Data of Key Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(3-chlorophenyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione, and what are their limitations?
- Methodology : The compound can be synthesized via condensation of phenyl 2-aminopyridine-3-sulfonamide derivatives with triethyl orthoformate or orthoacetate under controlled conditions (45°C, 2 hours). This method yields 38–87% of the target product, depending on substituents. Key challenges include poor initial yields (~4%) in precursor synthesis and sensitivity to reaction conditions (e.g., temperature, solvent purity) .
- Optimization : Use high-purity reagents and inert atmospheres to minimize side reactions.
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., 3-chlorophenyl protons resonate at δ 7.2–7.8 ppm; pyridothiadiazine protons at δ 8.1–8.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 337.03 for C₁₃H₁₀ClN₃O₂S).
- X-ray Crystallography : Resolve the boat conformation of the thiadiazine ring and planarity of the pyrido moiety, as seen in analogs like 3-ethylsulfanyl-5-methyl-1-phenyl-7-(pyrrolidin-1-yl)-1H-pyrimido[4,5-e][1,3,4]thiadiazine .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro screens : Test against potassium channels (historical relevance as aza-isosteres of antihypertensive agents) .
- Antimicrobial assays : Use microbroth dilution (MIC) against S. aureus and E. coli, comparing with structurally related thiadiazines (e.g., triazolothiadiazine derivatives with MIC ≤ 8 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Substituent Effects :
- 3-Chlorophenyl group : Critical for π-π stacking with target proteins. Replace with electron-withdrawing groups (e.g., 4-fluoro-3-methylphenyl) to modulate electron density .
- Pyrido-thiadiazine core : Introduce methyl groups at C6 (as in 6-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide) to enhance solubility without compromising activity .
Q. What mechanistic insights explain contradictory bioactivity data across analogs?
- Case Study : While some pyrido-thiadiazines show potent potassium channel opening, others exhibit poor activity due to steric hindrance from bulky substituents (e.g., 2-(3-methoxybenzyl)-4-(p-tolyl)-derivatives) .
- Resolution : Perform comparative molecular dynamics simulations to assess conformational flexibility and target compatibility .
Q. How can computational chemistry predict metabolic stability and toxicity?
- ADMET Prediction :
- Software : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding.
- Key Parameters : LogP ~2.5 (optimal for blood-brain barrier penetration); topological polar surface area (TPSA) < 90 Ų for oral bioavailability .
Q. What strategies improve synthetic scalability for preclinical studies?
- Process Chemistry :
- Replace triethyl orthoesters with cheaper alternatives (e.g., trimethyl orthoformate) without sacrificing yield.
- Optimize column chromatography purification via gradient elution (hexane/EtOAc → DCM/MeOH) .
- Quality Control : Implement HPLC-PDA (≥95% purity; C18 column, acetonitrile/water gradient) .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
